molecular formula C13H17NO4 B12345498 (2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid

(2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid

Cat. No.: B12345498
M. Wt: 251.28 g/mol
InChI Key: CLSLDFKGBNDDJJ-LBPRGKRZSA-N
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Description

(2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenoxyacetamido group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid typically involves the reaction of 3-methyl-2-aminobutanoic acid with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(2-phenoxyacetamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenoxyacetamido group can be substituted with other functional groups

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-3-methyl-2-[(2-phenoxyacetyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO4/c1-9(2)12(13(16)17)14-11(15)8-18-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1

InChI Key

CLSLDFKGBNDDJJ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)COC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1

Origin of Product

United States

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